2-(3-Chloro-4-methoxy-benzenesulfonylamino)-N-pyridin-4-ylmethyl-propionamide
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Overview
Description
2-(3-Chloro-4-methoxyphenylsulfonamido)-N-(pyridin-4-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a chloro and methoxy group. Additionally, it contains a pyridinylmethyl group attached to the propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methoxyphenylsulfonamido)-N-(pyridin-4-ylmethyl)propanamide can be achieved through a multi-step process involving the following key steps:
Synthesis of 3-Chloro-4-methoxyaniline: This intermediate can be prepared by the nitration of 3-chloro-4-methoxybenzene followed by reduction of the nitro group to an amine.
Formation of 3-Chloro-4-methoxyphenylsulfonamide: The 3-chloro-4-methoxyaniline is then reacted with sulfonyl chloride to form the sulfonamide derivative.
Coupling with Pyridin-4-ylmethylamine: The sulfonamide intermediate is coupled with pyridin-4-ylmethylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methoxyphenylsulfonamido)-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-Hydroxy-4-methoxyphenylsulfonamido)-N-(pyridin-4-ylmethyl)propanamide.
Reduction: Formation of 2-(3-Chloro-4-methoxyphenylamino)-N-(pyridin-4-ylmethyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-4-methoxyphenylsulfonamido)-N-(pyridin-4-ylmethyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: It can be explored as a potential antimicrobial agent due to its sulfonamide moiety.
Biological Studies: It can be used to study the interactions of sulfonamides with biological targets such as enzymes and receptors.
Chemical Biology: It can serve as a tool compound to investigate the role of sulfonamides in various biological processes.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxyphenylsulfonamido)-N-(pyridin-4-ylmethyl)propanamide is likely to involve the inhibition of enzymes that are essential for the survival of microorganisms. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is crucial for the growth and replication of bacteria.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs.
Sulfisoxazole: A sulfonamide antibiotic with a similar structure.
Uniqueness
2-(3-Chloro-4-methoxyphenylsulfonamido)-N-(pyridin-4-ylmethyl)propanamide is unique due to the presence of the pyridinylmethyl group, which can enhance its binding affinity to biological targets. Additionally, the chloro and methoxy substituents on the phenyl ring can modulate its chemical reactivity and biological activity, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C16H18ClN3O4S |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C16H18ClN3O4S/c1-11(16(21)19-10-12-5-7-18-8-6-12)20-25(22,23)13-3-4-15(24-2)14(17)9-13/h3-9,11,20H,10H2,1-2H3,(H,19,21) |
InChI Key |
PIGSXFLCQAWEOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
solubility |
>57.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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